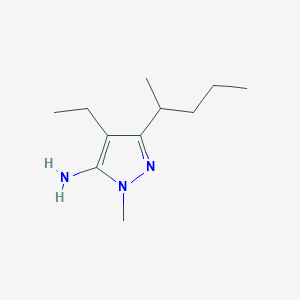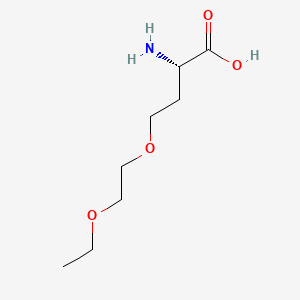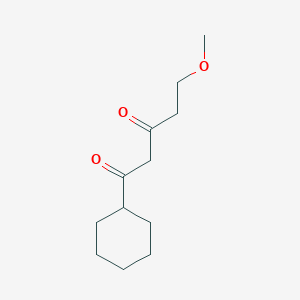
1-Cyclohexyl-5-methoxypentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-5-methoxypentane-1,3-dione is an organic compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by a cyclohexyl group attached to a methoxypentane-1,3-dione backbone, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-Cyclohexyl-5-methoxypentane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-Cyclohexyl-5-methoxypentane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclohexyl-5-methoxypentane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-methoxypentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Cyclohexyl-5-methoxypentane-1,3-dione can be compared with other similar compounds, such as:
1-Cyclohexyl-1,3-pentanedione: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
5-Methoxy-1,3-pentanedione: Lacks the cyclohexyl group, resulting in distinct physical and chemical characteristics.
Cyclohexylacetone: Contains a cyclohexyl group but differs in the overall structure and functional groups.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
1-cyclohexyl-5-methoxypentane-1,3-dione |
InChI |
InChI=1S/C12H20O3/c1-15-8-7-11(13)9-12(14)10-5-3-2-4-6-10/h10H,2-9H2,1H3 |
InChI Key |
BHUFTPWPGKGAGC-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)CC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)
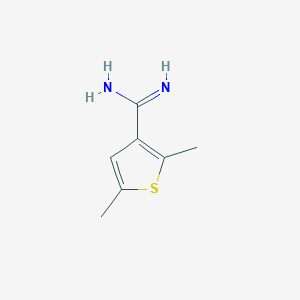
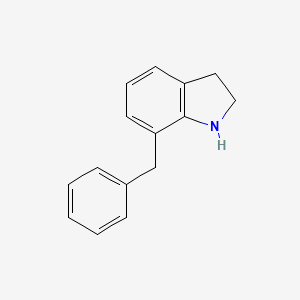
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)
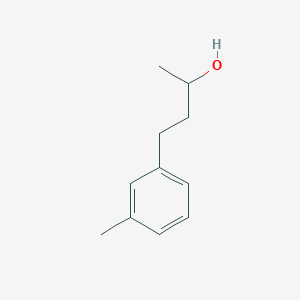
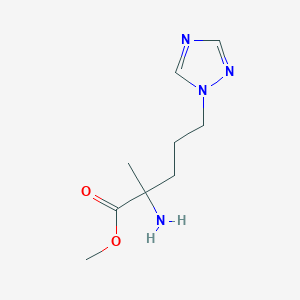
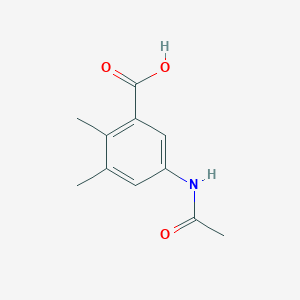
![Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13622738.png)
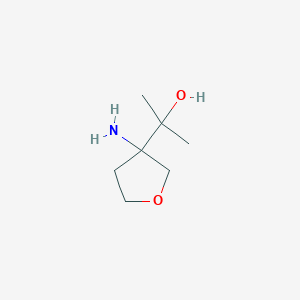
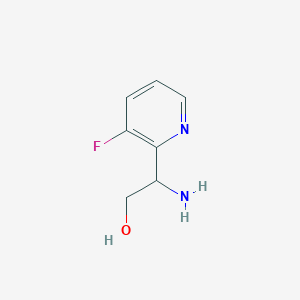
![2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B13622756.png)
